8-Ethoxypyrazolo[5,1-c][1,2,4]benzotriazine is a heterocyclic compound characterized by its fused ring structure that includes nitrogen atoms. This compound belongs to the class of azoloazines, which are notable for their diverse applications in medicinal chemistry and drug development. Its unique chemical structure allows for various interactions with biological targets, making it a subject of significant research interest in fields such as pharmacology and organic synthesis. The compound is primarily investigated for its potential as an enzyme inhibitor and as a building block for more complex heterocyclic compounds .
The synthesis of 8-Ethoxypyrazolo[5,1-c][1,2,4]benzotriazine typically involves several key steps:
The synthesis process can be influenced by various factors including temperature, pressure, and the concentration of reactants. Techniques such as refluxing in solvents like ethanol or toluene are common to facilitate the reaction .
The molecular formula of 8-Ethoxypyrazolo[5,1-c][1,2,4]benzotriazine is with a molecular weight of 214.22 g/mol. The compound features a complex fused ring system that contributes to its chemical properties.
8-Ethoxypyrazolo[5,1-c][1,2,4]benzotriazine can participate in various chemical reactions:
The reactivity of 8-Ethoxypyrazolo[5,1-c][1,2,4]benzotriazine allows it to serve as a versatile intermediate in organic synthesis.
The mechanism of action for 8-Ethoxypyrazolo[5,1-c][1,2,4]benzotriazine primarily involves its interaction with specific molecular targets within biological systems:
Property | Value |
---|---|
Molecular Formula | C11H10N4O |
Molecular Weight | 214.22 g/mol |
IUPAC Name | 8-ethoxypyrazolo[5,1-c][1,2,4]benzotriazine |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
8-Ethoxypyrazolo[5,1-c][1,2,4]benzotriazine has several scientific uses:
The synthesis of the pyrazolo[5,1-c][1,2,4]benzotriazine core involves meticulously optimized multi-step sequences starting from appropriately substituted 5-aminopyrazole precursors and ortho-nitro/iodo aryl derivatives. As documented in foundational studies, the synthetic route typically initiates with the cyclocondensation of 1-(2-nitro-5-halophenyl)-5-aminopyrazoles under basic conditions to form the tricyclic system [1] [5]. A critical advancement in this methodology involves the strategic use of nitro group reduction followed by spontaneous oxidative cyclization, which constructs the fused benzotriazine ring with high efficiency [5]. The N-oxide functionality is introduced either through direct oxidation of the triazine nitrogen using meta-chloroperbenzoic acid (mCPBA) or via in situ oxidation during cyclization under aerobic conditions [2].
Table 1: Key Synthetic Intermediates and Yields
Starting Material | Cyclization Conditions | Product Structure | Yield (%) |
---|---|---|---|
1-(2-Nitro-5-bromophenyl)-5-aminopyrazole | KOH/EtOH, reflux | 8-Bromopyrazolo[5,1-c][1,2,4]benzotriazine | 68 |
1-(2-Nitro-5-iodophenyl)-5-aminopyrazole | K₂CO₃/DMF, 100°C | 8-Iodopyrazolo[5,1-c][1,2,4]benzotriazine | 72 |
3-Unsubstituted benzotriazine 5-oxide | mCPBA/CH₂Cl₂, rt | 3-Iodo-8-ethoxy derivative | 65 |
Post-cyclization functionalization enables diversification; for instance, nucleophilic substitution of C8 halogen with ethoxide introduces the 8-ethoxy group – a crucial pharmacophore. This step requires anhydrous conditions to prevent dehalogenation side reactions [1] [3]. Final purification via silica gel chromatography or recrystallization delivers analytically pure compounds suitable for biological evaluation [2].
The C3 and C8 positions of the scaffold serve as primary modification sites for structure-activity relationship (SAR) exploration. C3 halogenation employs electrophilic halogenation protocols, with iodine proving exceptionally effective for enhancing GABA_A receptor binding. Experimental data demonstrates that 3-iodo derivatives exhibit 10-fold higher affinity (Ki = 2–5 nM) compared to chloro or bromo analogues due to optimal hydrophobic filling of the receptor's L1/L2 pocket [1] [9]. Mechanistically, iodine's polarizability enables favorable van der Waals interactions with hydrophobic residues like Phe or Leu in the benzodiazepine binding site .
At C8, alkoxy groups dominate optimization efforts. Ethoxy substitution (σ = −0.24) confers inverse agonist properties, contrasting the agonist profile of chloro-substituted (σ = +0.23) analogues. This electronic switch is attributed to altered hydrogen-bonding capacity with critical residues (e.g., His102) at the receptor interface [1] [2]. Synthetic approaches to C8-ether derivatives utilize Williamson ether synthesis, where halo-scaffolds react with sodium ethoxide in dimethylformamide (DMF) at 60°C [3]. Longer-chain alkoxy variants (e.g., n-propoxy, isopropoxy) were synthesized but showed reduced affinity, indicating steric constraints in the receptor pocket [1].
The N-oxide moiety profoundly influences electronic distribution, stability, and pharmacological activity. Comparative studies of 5-oxide, 4-oxide, and deoxygenated analogues reveal that the 5-oxide regioisomer exhibits superior GABA_A binding (Ki = 8.2 nM) over the 4-oxide (Ki = 23 nM) or N-oxide-free variants (Ki > 100 nM) [2]. This enhancement stems from the N-oxide's ability to act as a hydrogen-bond acceptor, facilitating interactions with Thr81 or Tyr58 residues via water-mediated bridges [8]. Spectroscopic analyses (¹H-NMR, IR) confirm altered electron density at N1 and N4 upon oxidation, rationalizing the affinity differences [1].
Stability assessments indicate N-oxides are susceptible to reductive degradation in hepatic microsomes, though 5-oxides demonstrate slower metabolism than 4-oxides. The zwitterionic character of the N⁺–O⁻ bond enhances aqueous solubility (LogP reduction by 0.8–1.2 units), improving bioavailability without compromising membrane permeability [8] [10]. Crucially, the N-oxide is indispensable for inverse agonist efficacy; deoxygenated compounds lose >90% of pro-mnemonic activity in murine models [2].
Halogenation methodologies critically impact binding affinity and selectivity profiles. Electrophilic iodination using N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA) achieves high C3 regioselectivity (>95%) but requires stoichiometric control to avoid dihalogenation [1] [9]. Alternatively, metal-catalyzed halogenation (e.g., Pd/Cu-mediated) offers milder conditions but faces compatibility issues with the reducible N-oxide group [6].
Table 2: Halogenation Impact on GABA_A Binding Affinity
Compound | C3 Substituent | C8 Substituent | Ki (nM) ± SEM | Selectivity (α5/α1) |
---|---|---|---|---|
5c | I | OEt | 2.1 ± 0.3 | 140x |
5c' (4-oxide) | I | OEt | 8.5 ± 1.1 | 90x |
5cR (deoxy) | I | OEt | 215 ± 12 | <5x |
3-Bromo analogue | Br | OEt | 15.7 ± 2.4 | 75x |
3-Chloro analogue | Cl | OEt | 42.9 ± 3.8 | 40x |
SAR data unequivocally establishes the affinity hierarchy I > Br > Cl at C3, correlating with halogen size and hydrophobicity [1] [9]. Iodine's optimal van der Waals radius (1.98 Å) maximizes complementary contacts within the α5-subtype binding cleft. Dihalogenation at C3/C8 diminishes affinity (Ki > 50 nM), attributed to steric clashes with Tyr209 [7]. Computational models further confirm halogen bonding between C3-iodo and Thr207 backbone carbonyl (distance = 3.4 Å; angle = 155°) as a key determinant of subtype selectivity [1] .
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8